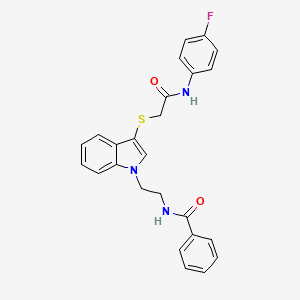

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2S/c26-19-10-12-20(13-11-19)28-24(30)17-32-23-16-29(22-9-5-4-8-21(22)23)15-14-27-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEKTNRWAQWVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group , an indole moiety , and a thioether linkage , contributing to its unique pharmacological profile. The fluorine atom enhances lipophilicity, which can influence absorption and distribution in biological systems.

Research indicates that the compound may interact with various biological targets, including:

- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and other kinases.

- Receptor Modulation : The indole structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and A431, with IC50 values comparable to established chemotherapeutics.

Apoptosis Induction

Mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells, characterized by:

- Cell Cycle Arrest : It induced G2/M phase arrest, preventing cells from dividing.

- Caspase Activation : Increased levels of activated caspases were observed, indicating the induction of apoptotic pathways.

Study 1: HDAC Inhibition

A study investigated the effect of this compound on HDAC activity. Results showed a significant inhibition of HDAC3, with an IC50 value indicating strong selectivity for class I HDACs.

Study 2: Antibacterial Properties

Another research effort explored the antibacterial properties of the compound. It was found to exhibit moderate activity against several bacterial strains, suggesting potential applications beyond oncology.

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| Compound A | Anticancer | IC50 = 0.75 µM |

| Compound B | Antibacterial | Effective against Gram-positive bacteria |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, as highlighted below:

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Thioether vs. Oxadiazole Linkages : Replacement of the thioethyl group with oxadiazole-methylthio (e.g., compounds in ) enhances metabolic stability but may reduce solubility due to increased hydrophobicity.

- Aminoalkyl vs. Aromatic Substitutions: Tert-butylamino-oxoethyl groups (e.g., ) introduce bulkier substituents, which could hinder membrane permeability compared to the target compound’s simpler ethyl linker.

Physicochemical and Bioactive Properties

Table 3: Comparative Bioactivity and Solubility

Property Trends :

Q & A

Q. How are impurities characterized and mitigated during large-scale synthesis?

- Answer:

- By-product identification: LC-MS and F NMR detect fluorinated impurities.

- Process optimization: Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME).

- Crystallization: Recrystallize from ethanol/water to remove hydrophilic by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.